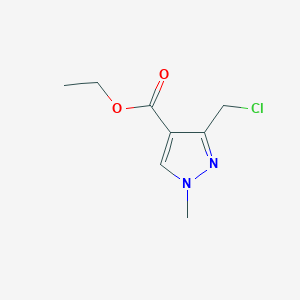
3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is a synthetic compound that has potential applications in scientific research. The compound is a quinoline derivative that has been synthesized using various methods.
科学研究应用
3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one has potential applications in various scientific research areas such as drug discovery, cancer research, and neuroscience. The compound has been shown to have inhibitory effects on various cancer cell lines, making it a potential candidate for cancer drug development. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease, suggesting potential applications in neuroscience research.
作用机制
The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and reduce the production of inflammatory cytokines. Additionally, the compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one in lab experiments is its potential as a drug candidate for cancer and neurodegenerative diseases. The compound has also been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several possible future directions for research on 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one. One possible direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the efficacy and safety of the compound in vivo and in clinical trials. Finally, there is a need for more research on the potential applications of the compound in other scientific research areas such as infectious diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research areas. The compound has been synthesized using various methods and has been shown to have inhibitory effects on cancer cell growth and neurodegeneration. The mechanism of action of the compound is not fully understood, but it has been suggested to act by inhibiting various enzymes and signaling pathways. The compound has various biochemical and physiological effects and has low toxicity in animal models. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Possible future directions for research on the compound include investigating its mechanism of action, optimizing the synthesis method, evaluating its efficacy and safety in vivo and in clinical trials, and exploring its potential applications in other scientific research areas.
合成方法
The synthesis of 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 4-fluorobenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-4-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce the final product.
属性
IUPAC Name |
3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-22-12-9-17(13-23(22)31-2)24(28)20-15-27(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBRVUIFBYFQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B2922678.png)




![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2922687.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2922695.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)